REACTION_CXSMILES
|
F[C:2]1[C:10]([F:11])=[C:9]([F:12])[C:8]([F:13])=[CH:7][C:3]=1[C:4]([OH:6])=O.[Na].[C:15](Cl)(=O)C(Cl)=O.[C:21]([O:29][CH2:30][CH3:31])(=[O:28])[CH2:22][C:23](OCC)=O.[Mg].[F:33][C:34]1[C:47]([F:48])=[C:46]([F:49])[C:45]([F:50])=[CH:44][C:35]=1[C:36]([CH2:38][C:39]([O:41][CH2:42][CH3:43])=[O:40])=[O:37].C(OC(OCC)OCC)C.C(OC(=O)C)(=O)C.[CH:68]1([NH2:71])[CH2:70][CH2:69]1>>[CH:68]1([N:71]2[C:2]3[C:3](=[CH:7][C:8]([F:13])=[C:9]([F:12])[C:10]=3[F:11])[C:4](=[O:6])[C:22]([C:21]([O:29][CH2:30][CH3:31])=[O:28])=[CH:23]2)[CH2:70][CH2:69]1.[F:33][C:34]1[C:47]([F:48])=[C:46]([F:49])[C:45]([F:50])=[CH:44][C:35]=1[C:36]([C:38](=[CH:15][NH:71][CH:68]1[CH2:70][CH2:69]1)[C:39]([O:41][CH2:42][CH3:43])=[O:40])=[O:37] |^1:13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=C(C(=C1F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=C(C(=C1F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)CC(=O)OCC)C=C(C(=C1F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
if new, may be prepared
|
Type
|
CUSTOM
|
Details
|
Alternatively, it may be prepared by a series of reactions
|
Type
|
CUSTOM
|
Details
|
to afford
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)F)F)F)=O)C(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)C(C(=O)OCC)=CNC2CC2)C=C(C(=C1F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |